Cas no 896608-85-8 (N-{2-2-(4-methylphenyl)-1,3-thiazol-4-ylethyl}benzamide)

N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a synthetic organic compound featuring a benzamide core linked to a 4-methylphenyl-substituted thiazole moiety via an ethyl spacer. This structure imparts potential utility in medicinal chemistry and pharmaceutical research, particularly as a scaffold for developing bioactive molecules. The thiazole ring contributes to its stability and binding affinity, while the benzamide group offers versatility for further functionalization. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies, particularly in targeting enzymes or receptors where aromatic and heterocyclic interactions are critical. The compound’s purity and synthetic reproducibility are key advantages for research applications.
N-{2-2-(4-methylphenyl)-1,3-thiazol-4-ylethyl}benzamide structure
896608-85-8 structure
Product Name:N-{2-2-(4-methylphenyl)-1,3-thiazol-4-ylethyl}benzamide
CAS No:896608-85-8
MF:C19H18N2OS
MW:322.424023151398
CID:5479739
Update Time:2025-10-28

N-{2-2-(4-methylphenyl)-1,3-thiazol-4-ylethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
    • Benzamide, N-[2-[2-(4-methylphenyl)-4-thiazolyl]ethyl]-
    • N-{2-2-(4-methylphenyl)-1,3-thiazol-4-ylethyl}benzamide
    • Inchi: 1S/C19H18N2OS/c1-14-7-9-16(10-8-14)19-21-17(13-23-19)11-12-20-18(22)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,22)
    • InChI Key: SWNUCTBZCDWIIA-UHFFFAOYSA-N
    • SMILES: C(NCCC1=CSC(C2=CC=C(C)C=C2)=N1)(=O)C1=CC=CC=C1

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Additional information on N-{2-2-(4-methylphenyl)-1,3-thiazol-4-ylethyl}benzamide

Professional Introduction to N-{2-2-(4-methylphenyl)-1,3-thiazol-4-ylethyl}benzamide (CAS No. 896608-85-8)

N-{2-2-(4-methylphenyl)-1,3-thiazol-4-ylethyl}benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, identified by the CAS number 896608-85-8, belongs to a class of molecules that incorporate heterocyclic scaffolds, specifically a 1,3-thiazole moiety, which is well-documented for its role in various pharmacological applications. The presence of a benzamide group and an ethyl chain extending from the thiazole ring further enhances its structural complexity and functional diversity.

The chemical structure of N-{2-2-(4-methylphenyl)-1,3-thiazol-4-ylethyl}benzamide can be broken down into several key functional components. The benzamide moiety is known for its role in drug design due to its ability to form hydrogen bonds, which is crucial for binding to biological targets. Additionally, the 1,3-thiazole ring is a common feature in many bioactive molecules, contributing to properties such as metabolic stability and bioavailability. The ethyl chain extending from the thiazole ring adds another layer of complexity, potentially influencing the compound's solubility and interactions with biological systems.

In recent years, there has been a growing interest in exploring the pharmacological potential of compounds containing thiazole derivatives. Thiazole-based molecules have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. The specific arrangement of atoms in N-{2-2-(4-methylphenyl)-1,3-thiazol-4-ylethyl}benzamide may contribute to its unique pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further investigation.

One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. The combination of a benzamide group and a substituted thiazole ring creates a framework that can be modified to optimize biological activity. Researchers have been particularly interested in how structural modifications can influence the compound's interactions with enzymes and receptors. For instance, the methyl group on the phenyl ring may play a role in modulating lipophilicity and binding affinity.

The synthesis of N-{2-2-(4-methylphenyl)-1,3-thiazol-4-ylethyl}benzamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the thiazole ring typically involves cyclization reactions, while the attachment of the benzamide group necessitates condensation reactions under appropriate conditions. The ethyl chain extension is often achieved through alkylation reactions. Each step must be carefully optimized to ensure high yield and purity, which are critical for subsequent biological testing.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like N-{2-2-(4-methylphenyl)-1,3-thiazol-4-ylethyl}benzamide with greater accuracy before conducting expensive wet-lab experiments. Molecular docking studies can simulate interactions with target proteins, providing insights into potential binding modes and affinities. These computational approaches have become indispensable tools in modern drug discovery pipelines.

In vitro studies have begun to explore the biological profile of N-{2-2-(4-methylphenyl)-1,3-thiazol-4-ylethyl}benzamide. Initial assays have shown promising results in terms of inhibitory activity against certain enzymes and receptors relevant to therapeutic intervention. For example, preliminary data suggest that this compound may exhibit inhibitory effects on enzymes involved in inflammatory pathways. However, more comprehensive studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.

The pharmacokinetic properties of N-{2-2-(4-methylphenyl)-1,3-thiazol-4-ylethyl}benzamide are also under investigation. Factors such as solubility, stability, and metabolic clearance will determine its suitability for clinical development. Understanding these properties early in the discovery process can help guide structural optimization efforts toward improving bioavailability and reducing potential side effects.

The role of heterocyclic compounds like thiazoles in medicinal chemistry cannot be overstated. These molecules offer a rich structural diversity that can be leveraged to develop novel therapeutic agents. The unique electronic properties of heterocyclic rings allow for fine-tuning of biological activity through subtle structural modifications. N-{2-2-(4-methylphenyl)-1,3-thiazol-4-ylethyl}benzamide exemplifies this principle by combining multiple functional groups into a single molecular entity with potential therapeutic relevance.

As research continues to uncover new biological targets and mechanisms, compounds like N-{2-2-(4-methylphenyl)-1,3-thiazol-4-ylethyl}benzamide will remain at the forefront of drug discovery efforts. Their complex structures provide opportunities for innovation, while their well-documented chemical properties offer a solid foundation for further exploration. The intersection of organic chemistry and pharmacology continues to produce exciting developments that hold promise for improving human health.

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